Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)hexanoate
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Overview
Description
Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)hexanoate is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzotriazole ring attached to a hexanoate ester group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)hexanoate can be synthesized through a reaction between 1H-benzotriazole and ethyl 2-chlorohexanoate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like ethanol or dichloromethane under reflux conditions . The reaction mechanism involves the nucleophilic substitution of the chlorine atom in ethyl 2-chlorohexanoate by the nitrogen atom in 1H-benzotriazole, forming the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or column chromatography to obtain the final compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)hexanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the benzotriazole ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Bases: Triethylamine, sodium hydroxide
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, dichloromethane, water
Major Products Formed
The major products formed from the reactions of this compound include:
Hydrolysis Products: Hexanoic acid and 1H-1,2,3-benzotriazole
Oxidation Products: Oxidized derivatives of the benzotriazole ring
Reduction Products: Reduced derivatives of the benzotriazole ring
Scientific Research Applications
Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)hexanoate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 2-(1H-1,2,3-benzotriazol-1-yl)hexanoate involves its interaction with various molecular targets and pathways. The benzotriazole ring can form hydrogen bonds and π-π stacking interactions with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the disruption of biological pathways, contributing to its antimicrobial and antiviral properties .
Comparison with Similar Compounds
Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)hexanoate can be compared with other benzotriazole derivatives, such as:
1H-Benzotriazole: A simpler compound with similar chemical properties but lacking the ester group.
Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate: Similar structure but with a shorter carbon chain in the ester group.
Benzotriazole-substituted heterocycles: Compounds with additional functional groups that impart unique biological activities.
The uniqueness of this compound lies in its specific ester group, which can influence its solubility, reactivity, and biological activity compared to other benzotriazole derivatives .
Properties
IUPAC Name |
ethyl 2-(benzotriazol-1-yl)hexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-3-5-9-13(14(18)19-4-2)17-12-10-7-6-8-11(12)15-16-17/h6-8,10,13H,3-5,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLPRPNWDYYHCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OCC)N1C2=CC=CC=C2N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00874566 |
Source
|
Record name | 1H-BENZOTRIAZOLE-1-ACETIC ACID, ?-BUTYL-, ETHYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00874566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115054-74-5 |
Source
|
Record name | 1H-BENZOTRIAZOLE-1-ACETIC ACID, ?-BUTYL-, ETHYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00874566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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